N~2~-[(2-Amino-4,5-dimethoxyphenyl)methyl]alaninamide
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Overview
Description
N~2~-[(2-Amino-4,5-dimethoxyphenyl)methyl]alaninamide is a chemical compound with the molecular formula C12H19N3O3. This compound is known for its unique structure, which includes an amino group and two methoxy groups attached to a benzene ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(2-Amino-4,5-dimethoxyphenyl)methyl]alaninamide typically involves the reaction of 2-amino-4,5-dimethoxybenzylamine with alanine in the presence of a coupling agent such as EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine) in a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N~2~-[(2-Amino-4,5-dimethoxyphenyl)methyl]alaninamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
N~2~-[(2-Amino-4,5-dimethoxyphenyl)methyl]alaninamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-[(2-Amino-4,5-dimethoxyphenyl)methyl]alaninamide involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding affinity and activity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown strong interactions with target proteins, indicating its potential as a bioactive compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,5-dimethoxybenzoic acid
- Methyl 2-amino-4,5-dimethoxybenzoate
- 4,5-Dimethoxyanthranilic acid
Uniqueness
N~2~-[(2-Amino-4,5-dimethoxyphenyl)methyl]alaninamide is unique due to its specific structure, which includes both an amino group and two methoxy groups attached to a benzene ring. This unique structure contributes to its distinctive chemical properties and potential biological activities .
Properties
CAS No. |
832676-77-4 |
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Molecular Formula |
C12H19N3O3 |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
2-[(2-amino-4,5-dimethoxyphenyl)methylamino]propanamide |
InChI |
InChI=1S/C12H19N3O3/c1-7(12(14)16)15-6-8-4-10(17-2)11(18-3)5-9(8)13/h4-5,7,15H,6,13H2,1-3H3,(H2,14,16) |
InChI Key |
OBTCDFNOIJTVKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)NCC1=CC(=C(C=C1N)OC)OC |
Origin of Product |
United States |
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